Cas no 877149-79-6 (1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
877149-79-6 structure
Product Name:1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS-nummer:877149-79-6
MF:C11H18BClN2O2
MW:256.536821842194
MDL:MFCD18383286
CID:2184945
PubChem ID:57949741
Update Time:2025-10-25

1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
    • 1-(2-chloro-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole;
    • 1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • MNLBIEQCFOQFIM-UHFFFAOYSA-N
    • SCHEMBL1484925
    • SY269588
    • 1-(2-Chloro-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
    • MFCD18383286
    • 1-(2-Chloroethyl)pyrazole-4-boronic Acid Pinacol Ester
    • 877149-79-6
    • CS-0177064
    • SB12185
    • DA-40952
    • MDL: MFCD18383286
    • Inchi: 1S/C11H18BClN2O2/c1-10(2)11(3,4)17-12(16-10)9-7-14-15(8-9)6-5-13/h7-8H,5-6H2,1-4H3
    • InChI-sleutel: MNLBIEQCFOQFIM-UHFFFAOYSA-N
    • LACHT: ClCCN1C=C(B2OC(C)(C)C(C)(C)O2)C=N1

Berekende eigenschappen

  • Exacte massa: 256.11500
  • Monoisotopische massa: 256.1149857Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 273
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 36.3Ų

Experimentele eigenschappen

  • PSA: 36.28000
  • LogboekP: 1.42110

1-(2-chloroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Prijsmeer >>

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Ambeed
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